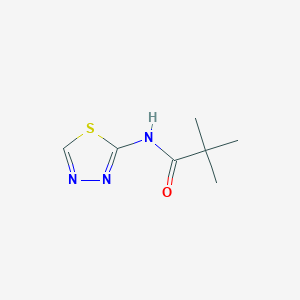

N-(1,3,4-Thiadiazol-2-yl)pivalamide

Description

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives as Versatile Bioactive Compounds

Derivatives of 1,3,4-thiadiazole have demonstrated a remarkable breadth of pharmacological activities. mdpi.com These compounds have been extensively studied and have shown potential as:

Antimicrobial agents mdpi.comnih.govnih.gov

Anticancer agents mdpi.comnih.gov

Anticonvulsants nih.govresearchgate.net

Anti-inflammatory agents researchgate.netnih.govjapsonline.com

Antiviral agents mdpi.comnih.govnih.gov

Antitubercular agents mdpi.comnih.gov

Antidiabetic agents mdpi.comnih.gov

This wide range of biological effects has made the 1,3,4-thiadiazole nucleus a focal point for medicinal chemists in the development of novel drugs. nih.gov A number of commercially available drugs, such as the diuretic acetazolamide (B1664987) and the antibacterial sulfamethizole, feature this heterocyclic core. japsonline.com

Rationale for the Investigation of N-(1,3,4-Thiadiazol-2-yl)pivalamide and its Analogues

The investigation into this compound and its analogues stems from the established and diverse bioactivity of the 1,3,4-thiadiazole scaffold. nih.govnih.gov By combining this proven pharmacophore with other chemical moieties, researchers aim to create hybrid molecules with potentially enhanced or novel pharmacological effects. nih.gov The structural modifications allowed by the 1,3,4-thiadiazole ring enable the fine-tuning of a compound's biological profile. researchgate.net The goal of such investigations is to explore the structure-activity relationships (SAR) of these new derivatives to identify compounds with improved potency and selectivity for various therapeutic targets. nih.govingentaconnect.com

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3OS |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

2,2-dimethyl-N-(1,3,4-thiadiazol-2-yl)propanamide |

InChI |

InChI=1S/C7H11N3OS/c1-7(2,3)5(11)9-6-10-8-4-12-6/h4H,1-3H3,(H,9,10,11) |

InChI Key |

WCZMAJPTDZWGFP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=CS1 |

Origin of Product |

United States |

Historical Perspective on Thiadiazole Chemistry and Pivalamide Integration

Key Developments in the Synthesis and Exploration of Thiadiazole Derivatives

The chemistry of 1,3,4-thiadiazole (B1197879) is linked to the discovery of hydrazine (B178648) and phenylhydrazines in the latter part of the 19th century. nih.govsci-hub.st While the first 1,3,4-thiadiazole was described in 1882, its true ring structure was not fully understood until 1890. nih.gov The parent 1,3,4-thiadiazole molecule was first synthesized in 1956. nih.gov A widely used method for synthesizing 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. nih.gov Over the years, numerous synthetic methods have been developed, reflecting the growing interest in this class of compounds for applications in medicine, agriculture, and materials science. nih.govsci-hub.st

There are four isomers of thiadiazole, each with a different arrangement of the sulfur and two nitrogen atoms in the five-membered ring: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. nih.govisres.org Among these, the 1,3,4-thiadiazole isomer has been the most extensively studied. japsonline.com

The Role of the Pivalamide Moiety in Modulating Chemical and Biological Profiles of Heterocyclic Compounds

Synthetic Strategies for N-(1,3,4-Thiadiazol-2-yl)pivalamide and its Analogs

The synthesis of this compound, a molecule of interest in medicinal chemistry, involves the strategic construction of the core 1,3,4-thiadiazole heterocycle followed by the introduction of the pivalamide functional group. Various synthetic methodologies have been developed to access this and structurally related compounds, focusing on efficient ring formation and subsequent functionalization.

Structural Elucidation and Advanced Characterization of N 1,3,4 Thiadiazol 2 Yl Pivalamide

Spectroscopic Techniques for Molecular Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of N-(1,3,4-Thiadiazol-2-yl)pivalamide and its derivatives, distinct signals corresponding to different proton environments are observed. For instance, the protons of the pivalamide's tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum. The proton attached to the nitrogen atom (N-H) of the amide linkage gives rise to a characteristic signal that can be influenced by solvent and concentration. researchgate.net Aromatic protons, if present in derivatives, would resonate in the downfield region. rdd.edu.iq

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the pivalamide (B147659) group is typically observed in the range of 160-180 ppm. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring have characteristic chemical shifts, which are crucial for confirming the heterocyclic core's presence. d-nb.infonih.gov The quaternary carbon and the methyl carbons of the tert-butyl group also exhibit distinct signals.

Table 1: Representative NMR Data for this compound Derivatives

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| tert-butyl (CH₃) | ~1.3 | ~28 |

| tert-butyl (quaternary C) | - | ~40 |

| Amide (NH) | Variable (e.g., ~12.27) d-nb.info | - |

| Thiadiazole (C-S) | - | ~160-165 nih.gov |

| Thiadiazole (C=N) | - | ~155-160 nih.gov |

| Carbonyl (C=O) | - | ~170-175 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. A strong absorption band is typically observed for the C=O (carbonyl) stretching of the amide group, usually in the region of 1670-1720 cm⁻¹. jocpr.com The N-H stretching vibration of the amide appears as a distinct band around 3100-3300 cm⁻¹. d-nb.infonih.gov The C-N stretching and N-H bending vibrations also provide characteristic signals. Furthermore, the vibrations associated with the 1,3,4-thiadiazole ring, including C=N and C-S stretching, appear in the fingerprint region of the spectrum, confirming the presence of the heterocyclic core. nih.govresearchgate.net

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3100 - 3300 d-nb.infonih.gov |

| C-H (tert-butyl) | Stretching | 2850 - 3000 |

| Amide C=O | Stretching | 1670 - 1720 jocpr.com |

| C=N (thiadiazole) | Stretching | ~1600 |

| N-H | Bending | ~1550 |

| C-S (thiadiazole) | Stretching | Fingerprint Region |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the entire molecule. d-nb.info High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer structural information, showing the loss of specific groups like the tert-butyl group or cleavage of the amide bond.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound and for studying its behavior in complex mixtures. nih.gov

X-ray Crystallographic Analysis of this compound and its Complexes

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds.

Determination of Three-Dimensional Molecular Structure and Conformation

By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound or its complexes, the precise arrangement of atoms in the crystal lattice can be determined. This analysis reveals bond lengths, bond angles, and torsional angles, providing a detailed picture of the molecule's conformation in the solid state. nih.gov The planarity of the 1,3,4-thiadiazole ring and the geometry around the amide linkage are key features that can be precisely determined. The spatial orientation of the bulky pivalamide group relative to the thiadiazole ring is also elucidated.

Structural Basis of Ligand-Protein Interactions (e.g., Carbonic Anhydrase II complexes)

The 1,3,4-thiadiazole scaffold is a key feature in a number of inhibitors targeting various enzymes, including carbonic anhydrases (CAs). The interaction of these inhibitors with CAs has been elucidated through kinetic and X-ray crystallographic studies, providing a detailed understanding of the structural basis for their inhibitory activity.

One notable example involves a derivative, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, which has been studied in complex with twelve mammalian CA isozymes. nih.gov This compound demonstrated potent inhibition against several isoforms, including CA IV, VII, IX, XII, and XIII, with inhibition constants (KIs) ranging from 0.61 to 39 nM. nih.gov It showed moderate potency against CA II and VA, and weaker inhibition against other isoforms. nih.gov

The crystal structure of the human carbonic anhydrase II (hCA II) in complex with this sulfonamide inhibitor revealed specific interactions within the enzyme's active site. nih.gov These interactions differ from those observed with other structurally related derivatives, highlighting the nuanced structure-activity relationships. nih.gov

In a broader context, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been investigated as inhibitors of other enzymes, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov Computational docking studies of these compounds have provided insights into their putative binding modes within the active site of the enzyme. nih.gov For instance, the 2-amino-1,3,4-thiadiazole core of certain inhibitors is predicted to interact with key residues in the binding pocket of mPGES-1. nih.gov

The versatility of the 1,3,4-thiadiazole ring is further demonstrated by its incorporation into modulators of estrogen-related receptors (ERRs), which are implicated in a variety of diseases. google.com The ability of these compounds to interact with nuclear hormone receptors underscores the broad applicability of this heterocyclic system in designing molecules that can engage with diverse biological targets.

Table 1: Inhibition Constants (KI) of 2-N,N-Dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide against various Carbonic Anhydrase Isoforms nih.gov

| Carbonic Anhydrase Isoform | Inhibition Constant (KI) in nM |

| CA IV | Potent (0.61-39) |

| CA VII | Potent (0.61-39) |

| CA IX | Potent (0.61-39) |

| CA XII | Potent (0.61-39) |

| CA XIII | Potent (0.61-39) |

| CA II | Medium (121-438) |

| CA VA | Medium (121-438) |

| CA III | Weak |

| CA VB | Weak |

| CA VI | Weak |

| CA XIV | Weak |

Computational and Theoretical Investigations of N 1,3,4 Thiadiazol 2 Yl Pivalamide

Molecular Modeling and Docking Simulations for Biological Interactions

Characterization of Non-Covalent Interactions: Hydrogen Bonding, π-π Stacking, and Hydrophobic Contacts

Extensive searches of scientific literature and crystallographic databases did not yield specific studies detailing the non-covalent interactions of N-(1,3,4-Thiadiazol-2-yl)pivalamide. Consequently, a detailed analysis of its hydrogen bonding, π-π stacking, and hydrophobic contacts based on experimental or computational data for this specific compound cannot be provided at this time.

While research exists on the non-covalent interactions within the crystal structures of various other 1,3,4-thiadiazole (B1197879) derivatives, the strict focus of this article on this compound prevents the inclusion of data from related but distinct molecules. asianpubs.orgnih.govnih.govnih.govrsc.org The unique steric and electronic properties imparted by the pivalamide (B147659) group mean that extrapolating interaction patterns from other derivatives would be speculative and fall outside the scope of this focused analysis.

For instance, studies on other N-substituted 1,3,4-thiadiazoles have identified key intermolecular forces such as N-H···N hydrogen bonds and significant contributions from H···H contacts in stabilizing their crystal lattices. nih.govrsc.org Additionally, π–π stacking interactions have been observed in the crystal packing of compounds containing the 1,3,4-thiadiazole ring. nih.gov However, without a dedicated crystallographic or theoretical study on this compound, the specific geometries, distances, and energies of these interactions for the title compound remain uncharacterized.

Future computational and experimental work, such as single-crystal X-ray diffraction and Hirshfeld surface analysis, would be necessary to elucidate the precise nature of the non-covalent interactions that govern the supramolecular assembly of this compound.

Biological Activity Profiles of N 1,3,4 Thiadiazol 2 Yl Pivalamide Derivatives

Antimicrobial Efficacy Assessments

The antimicrobial potential of 1,3,4-thiadiazole (B1197879) derivatives has been extensively investigated, with many compounds showing significant activity against a range of pathogenic microorganisms. mdpi.comwisdomlib.org The structural versatility of the thiadiazole ring allows for modifications that can enhance antimicrobial potency, making these compounds promising candidates for the development of new anti-infective agents, particularly in the face of rising antibiotic resistance. wisdomlib.orgnih.gov

Antibacterial Activity Against Gram-Positive (e.g., S. aureus, B. subtilis) and Gram-Negative (e.g., E. coli, P. aeruginosa) Bacterial Strains

Derivatives of 1,3,4-thiadiazole have been shown to possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govijpcbs.com For instance, certain synthesized 1,3,4-thiadiazole derivatives have exhibited significant to moderate activity against Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Pseudomonas aeruginosa. ijpcbs.com In some studies, specific derivatives have demonstrated substantial activity against these strains, with some compounds showing significant antibacterial effects against Gram-positive bacteria in particular. ijpcbs.com The introduction of certain substituents, such as halogens, has been found to enhance antibacterial efficacy. For example, fluorinated and chlorinated derivatives of 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine have shown good inhibitory effects against S. aureus and B. subtilis. nih.gov

| Compound/Derivative | Bacterial Strain | Activity/MIC | Reference |

| 1,3,4-Thiadiazole Derivatives (A1, B2) | Staphylococcus aureus (Gram +) | Significant Activity | ijpcbs.com |

| 1,3,4-Thiadiazole Derivative (A2) | Staphylococcus aureus (Gram +) | Substantial Activity | ijpcbs.com |

| 1,3,4-Thiadiazole Derivatives (A1, B2) | Bacillus cereus (Gram +) | Significant Activity | ijpcbs.com |

| 1,3,4-Thiadiazole Derivative (A2) | Bacillus cereus (Gram +) | Substantial Activity | ijpcbs.com |

| 1,3,4-Thiadiazole Derivative (A2, A4, B2) | Escherichia coli (Gram -) | Highest Activity | ijpcbs.com |

| 1,3,4-Thiadiazole Derivative (A2) | Pseudomonas aeruginosa (Gram -) | Substantial Activity | ijpcbs.com |

| Fluorinated/Chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (8a, 8b) | S. aureus, B. subtilis | MIC: 20–28 μg/mL | nih.gov |

| Halogenated/Hydroxyl 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine (8a-d) | E. coli, P. aeruginosa | MIC: 24–40 μg/mL | nih.gov |

Antifungal Spectrum of Activity (e.g., against C. albicans, A. niger)

In addition to their antibacterial properties, 1,3,4-thiadiazole derivatives have demonstrated a broad spectrum of antifungal activity. nih.govresearchgate.net Studies have shown that these compounds can be effective against various fungal pathogens, including Candida albicans and Aspergillus niger. nih.govresearchgate.net For example, certain 1,3,4-thiadiazole derivatives have exhibited substantial activity against A. niger. ijpcbs.com One particular derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (referred to as C1), has been identified as a potent antifungal agent against different Candida species, with MIC100 values ranging from 8 to 96 μg/ml. nih.govnih.govresearchgate.net The antifungal action of this compound is believed to involve the disruption of cell wall biogenesis. nih.govresearchgate.net

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

| 1,3,4-Thiadiazole Derivatives (A3, B2) | Aspergillus niger | Substantial Activity | ijpcbs.com |

| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | Candida species | MIC100: 8 to 96 μg/ml | nih.govnih.govresearchgate.net |

| 1,3,4-Thiadiazole Derivative (4e) | Candida albicans ATCC 10231 | MIC: 1.562 μg/mL | researchgate.net |

| 1,3,4-Thiadiazole Derivative (4e) | Candida krusei ATCC 6258 | MIC: 1.562 μg/mL | researchgate.net |

Anticancer Potential and Cytotoxicity Evaluations

The anticancer properties of 1,3,4-thiadiazole derivatives are a significant area of research. wisdomlib.orgnih.gov These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines, and their mechanisms of action are being actively investigated. nih.govnih.gov

In Vitro Cytotoxicity Against Various Human Cancer Cell Lines (e.g., PC3, HT-29, SKNMC, HepG2, MCF-7, A549)

Numerous studies have demonstrated the in vitro cytotoxicity of 1,3,4-thiadiazole derivatives against a range of human cancer cell lines. For instance, N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives have been evaluated for their anticancer activity against human prostate cancer (PC3), human neuroblastoma (SKNMC), and human colon cancer (HT-29) cell lines. nih.gov One compound with a methoxy (B1213986) group showed high inhibitory potency against PC3 and SKNMC cells, while a fluorine-containing compound was most active against the HT-29 cell line. nih.gov Similarly, a series of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives showed activity against PC-3, MCF-7 (breast cancer), and HT-29 cell lines. nih.gov Furthermore, the derivative N-(5-methyl- mdpi.comresearchgate.netwisdomlib.orgthiadiazol-2-yl)-propionamide demonstrated inhibitory action towards HepG2 (liver cancer), HL60 (leukemia), and MCF-7 cells, with the highest sensitivity observed in HepG2 cells. dmed.org.ua

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (with methoxy group) | PC3 (Prostate) | 22.19 ± 2.1 µM | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (with methoxy group) | SKNMC (Neuroblastoma) | 5.41 ± 0.35 µM | nih.gov |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (with ortho-fluoro) | HT-29 (Colon) | 12.57 ± 0.6 µM | nih.gov |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (with 3-fluorophenyl) | HT-29 (Colon) | 33.67 µM | nih.gov |

| N-(5-methyl- mdpi.comresearchgate.netwisdomlib.orgthiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 μg/mL | dmed.org.ua |

| N-(5-methyl- mdpi.comresearchgate.netwisdomlib.orgthiadiazol-2-yl)-propionamide | HL60 (Leukemia) | >9.4 μg/mL | dmed.org.ua |

| N-(5-methyl- mdpi.comresearchgate.netwisdomlib.orgthiadiazol-2-yl)-propionamide | MCF-7 (Breast) | >9.4 μg/mL | dmed.org.ua |

| Spiro-acenaphthylene tethered- mdpi.comresearchgate.netwisdomlib.org-thiadiazole (compound 1) | RXF393 (Renal) | 7.01 ± 0.39 µM | mdpi.com |

| Spiro-acenaphthylene tethered- mdpi.comresearchgate.netwisdomlib.org-thiadiazole (compound 1) | HT-29 (Colon) | 24.3 ± 1.29 µM | mdpi.com |

| Spiro-acenaphthylene tethered- mdpi.comresearchgate.netwisdomlib.org-thiadiazole (compound 1) | LOX IMVI (Melanoma) | 9.55 ± 0.51 µM | mdpi.com |

Molecular Mechanisms of Action: Enzyme Inhibition (e.g., Carbonic Anhydrase, Eg5 Motor Protein)

The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to inhibit specific enzymes that play crucial roles in cancer cell proliferation and survival.

Carbonic Anhydrase Inhibition: Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. mdpi.comnih.gov For example, a series of N-(1,3,4-thiadiazole-2-yl)acetamide derivatives showed better activity against human carbonic anhydrase I (hCA I) than the standard drug acetazolamide (B1664987). nih.gov A spiro-acenaphthylene tethered- mdpi.comresearchgate.netwisdomlib.org-thiadiazole derivative demonstrated selective inhibition of the cancer-associated isoforms CA IX and XII over the cytosolic isoforms CA I and II. mdpi.com This selective inhibition is a promising strategy for developing anticancer agents with reduced side effects.

Eg5 Motor Protein Inhibition: The mitotic kinesin Eg5 is another important target for anticancer drug development, and some 2,4,5-substituted-1,3,4-thiadiazoline derivatives have been identified as inhibitors of this motor protein. nih.gov Optimization of the substituents on the thiadiazoline ring led to a significant increase in Eg5 inhibitory activity and antitumor effects in a human ovarian cancer xenograft mouse model. nih.gov

Other Investigated Biological Activities of Thiadiazole Derivatives

Beyond their antimicrobial and anticancer properties, thiadiazole derivatives have been explored for a wide range of other biological activities. mdpi.comwisdomlib.org These include:

Anti-inflammatory and Analgesic Activity: Certain thiadiazole derivatives have shown potent anti-inflammatory effects, in some cases comparable to standard drugs like indomethacin. wisdomlib.org

Anticonvulsant Activity: The thiadiazole scaffold has been incorporated into compounds with demonstrated antiepileptic potential. mdpi.com

Antitubercular Activity: Some derivatives have exhibited good activity against Mycobacterium tuberculosis. nih.gov

Antioxidant Activity: Thiadiazole derivatives have shown significant free radical scavenging abilities. wisdomlib.org

Antidiabetic Activity: Certain compounds have been found to inhibit α-glucosidase, suggesting potential as antidiabetic agents. mdpi.com

Diuretic Activity: Some derivatives, such as N-(5-methyl- mdpi.comresearchgate.netwisdomlib.orgthiadiazol-2-yl)-propionamide, have been reported to possess diuretic effects. dmed.org.uabiopolymers.org.ua

This broad spectrum of pharmacological activities underscores the importance of the 1,3,4-thiadiazole ring as a privileged structure in the ongoing search for new and effective therapeutic agents. mdpi.com

Anti-inflammatory, Anticonvulsant, and Antihypertensive Properties

Derivatives of the 1,3,4-thiadiazole scaffold have demonstrated significant potential as anti-inflammatory, anticonvulsant, and antihypertensive agents.

The anti-inflammatory activity of these compounds is a well-documented area of research. The 1,3,4-thiadiazole ring is a key component in many molecules with anti-inflammatory properties.

In the realm of anticonvulsant activity, various derivatives of 1,3,4-thiadiazole have shown promise. These compounds are often evaluated in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. For instance, a study on 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine revealed significant protection against seizures in a dose-dependent manner. At a dose of 30 mg/kg, it provided 19.64% protection, which increased to 64.28% at a 300 mg/kg dose, without inducing neurotoxicity. Another derivative, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide, was found to be 1.8 times more effective than the standard drug valproic acid, with a median effective dose (ED₅₀) of 126.8 mg/kg.

Regarding antihypertensive properties, several series of 1,3,4-thiadiazole derivatives have been synthesized and evaluated. One study focused on 2-arylamino-1,3,4-thiadiazole derivatives, which exhibited antihypertensive activity when administered to spontaneously hypertensive rats. nih.gov Although active, none of the tested compounds in this particular series surpassed the potency of the reference drug, guanabenz. nih.gov Further research into 2-aryl-5-hydrazino-1,3,4-thiadiazoles identified derivatives with a 2-substituted phenyl ring as having higher activity. nih.gov Specifically, the 2-methylphenyl and 2-ethylphenyl derivatives were the most potent, with their hypotensive action attributed to a direct relaxant effect on vascular smooth muscle. nih.gov Additionally, some thiazole-thiadiazole derivatives have been screened for their antihypertensive effects using the tail-cuff method. researchgate.nethindex.org

Table 1: Anticonvulsant Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Test Model | Dose | % Protection | Reference |

|---|---|---|---|---|

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 30 mg/kg | 19.64% | nih.gov |

| 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | MES | 300 mg/kg | 64.28% | nih.gov |

| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentanamide | Isoniazid-induced seizures | 126.8 mg/kg (ED₅₀) | - | nih.gov |

Antioxidant and Antiviral Activities

The antioxidant and antiviral potential of N-(1,3,4-Thiadiazol-2-yl)pivalamide derivatives has been a subject of significant investigation.

The antioxidant capacity of these compounds is often attributed to their chemical structure. Research into thiazolidin-4-one analogues bearing a 1,3,4-thiadiazole moiety has identified potent antioxidant derivatives. For example, in one study, analogue D-16 demonstrated the most potent radical scavenging activity with a half-maximal inhibitory concentration (IC₅₀) of 22.3 µM, which was superior to the standard, ascorbic acid (IC₅₀ = 111.6 µM). researchgate.net

In terms of antiviral activity, 1,3,4-thiadiazole derivatives have been explored for their efficacy against various viral strains. acs.org For instance, N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide was identified as an inhibitor of the Influenza A H3N2 virus subtype, with a half-maximal effective concentration (EC₅₀) of 31.4 μM. acs.org While this was less potent than the standard drug oseltamivir, it highlighted the potential of this scaffold for further development. acs.org Other derivatives have shown activity against Parainfluenza-3 and Reovirus-1. acs.org Furthermore, a series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives were synthesized and tested against the Tobacco Mosaic Virus (TMV). nih.gov One compound from this series, designated E2, exhibited excellent protective activity with an EC₅₀ of 203.5 µg/mL, which was superior to the commercial agent ningnanmycin (B12329754) (EC₅₀ = 261.4 µg/mL). nih.gov

Table 2: Antiviral Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Virus | EC₅₀ | Reference |

|---|---|---|---|

| N-{3-(methylthio)-1-[5-(phenylamino)-1,3,4-thiadiazol-2-yl]propyl}benzamide | Influenza A H3N2 | 31.4 μM | acs.org |

| E2 (a 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivative) | Tobacco Mosaic Virus (TMV) | 203.5 µg/mL | nih.gov |

Anti-diabetic Activity

The potential of 1,3,4-thiadiazole derivatives as anti-diabetic agents has been explored through their inhibitory effects on key enzymes involved in glucose metabolism, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

A study focused on 1,3,4-thiadiazole-bearing Schiff base analogues identified several potent α-glucosidase inhibitors. Among the synthesized compounds, analogues 4, 8, and 9 displayed remarkable inhibitory profiles with IC₅₀ values of 2.20 ± 0.10 µM, 1.10 ± 0.10 µM, and 1.30 ± 0.10 µM, respectively. These values were significantly lower than that of the standard drug acarbose (B1664774) (IC₅₀ = 11.50 ± 0.30 µM). Another investigation into newly synthesized 1,3,4-thiadiazole derivatives with acid linkers also demonstrated pronounced inhibitory activity against α-glucosidase, reaching up to 95.0%, which was 1.9 times higher than acarbose (49.5%). nih.gov One compound in this series, 9'b, had an IC₅₀ value of 3.66 mM, nearly 3.7 times lower than that of acarbose (IC₅₀ = 13.88 mM). nih.gov

In a different approach, forty-one 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives were designed and synthesized as PTP1B inhibitors. hindex.org All of these compounds exhibited potential PTP1B inhibitory activities, with IC₅₀ values ranging from 0.41 ± 0.05 to 4.68 ± 0.61 µM, which were all more potent than the positive control, lithocholic acid (IC₅₀ = 9.62 ± 0.14 µM). hindex.org The most potent compound, MY17, had an IC₅₀ of 0.41 ± 0.05 µM and was identified as a reversible, noncompetitive inhibitor of PTP1B. hindex.org In vivo studies with MY17 showed that it could reduce fasting blood glucose levels and improve glucose tolerance in diabetic mice. hindex.org

Table 3: Anti-diabetic Activity of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Target Enzyme | IC₅₀ | Reference |

|---|---|---|---|

| Analogue 8 (a 1,3,4-thiadiazole-bearing Schiff base) | α-glucosidase | 1.10 ± 0.10 μM | |

| Analogue 9 (a 1,3,4-thiadiazole-bearing Schiff base) | α-glucosidase | 1.30 ± 0.10 μM | |

| Analogue 4 (a 1,3,4-thiadiazole-bearing Schiff base) | α-glucosidase | 2.20 ± 0.10 μM | |

| Compound 9'b (a 1,3,4-thiadiazole derivative with an acid linker) | α-glucosidase | 3.66 mM | nih.gov |

| MY17 (a 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione) | PTP1B | 0.41 ± 0.05 μM | hindex.org |

Structure Activity Relationship Sar Studies of N 1,3,4 Thiadiazol 2 Yl Pivalamide Analogues

Influence of Substituents on the 1,3,4-Thiadiazole (B1197879) Ring System on Biological Potency

The 1,3,4-thiadiazole ring is a versatile scaffold in medicinal chemistry, and its biological activity is significantly modulated by the substituents at the C5 position. mdpi.com Research on various analogues has demonstrated that both the electronic and steric properties of these substituents play a pivotal role in determining the potency and selectivity of the compounds. mdpi.com

For instance, in a series of 2-amino-5-substituted-1,3,4-thiadiazole derivatives, the nature of the substituent at the 5-position was found to be critical for their cytotoxic activity. A study on 5-phenyl-4,5-dihydro-1,3,4-thiadiazoles revealed that the presence of a phenyl ring at the C5 position is a key determinant of their anticancer effects. mdpi.com Specifically, the substitution pattern on this phenyl ring can fine-tune the biological activity. For example, N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide showed potent activity in inhibiting the growth of the SK-MEL-2 cell line, with a half-maximal inhibitory concentration (IC50) value of 4.27 µg/mL, highlighting the importance of the C5 substituent. mdpi.com

Furthermore, studies on other 1,3,4-thiadiazole derivatives have shown that electron-withdrawing groups on a C5-phenyl ring can enhance anticancer activity. mdpi.com For example, N-benzyl-5-(4-fluorophenyl)- and N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amines displayed greater inhibitory activities against breast cancer cells than the reference drug cisplatin, suggesting that the electronic nature of the substituent directly influences potency. mdpi.com

In the context of antimicrobial activity, the substitution at the C5 position also dictates the efficacy. A series of 5-phenyl-1,3,4-thiadiazol-2-amine (B177090) derivatives were synthesized and their antimicrobial activities were evaluated. The results indicated that minor structural variations at this position could lead to significant changes in antibacterial and antifungal effects. ijpcbs.com For instance, derivatives with a p-nitrophenyl group showed good activity against Gram-negative bacteria like E. coli. nih.gov

The following table summarizes the influence of various substituents at the C5 position of the 1,3,4-thiadiazole ring on the biological activity of its derivatives.

| Compound Series | C5-Substituent | Biological Activity | Key Findings |

| 5-Phenyl-4,5-dihydro-1,3,4-thiadiazoles | 4-Hydroxyphenyl | Anticancer (SK-MEL-2) | The substituent at C5 is crucial for cytotoxic activity. mdpi.com |

| 2-Amino-5-phenyl-1,3,4-thiadiazoles | 4-Fluorophenyl, 4-Nitrophenyl | Anticancer (Breast) | Electron-withdrawing groups on the phenyl ring enhance activity. mdpi.com |

| 5-Substituted-1,3,4-thiadiazol-2-amines | p-Nitrophenyl | Antibacterial (E. coli) | The electronic nature of the C5 substituent influences antimicrobial potency. ijpcbs.comnih.gov |

| 5-Aryl-1,3,4-thiadiazoles | 2-Pyridyl | Lipoxygenase Inhibition | Methoxylated derivatives at the ortho position of the phenyl ring were potent inhibitors. acs.org |

Role of the Pivalamide (B147659) Moiety and its Modifications in Eliciting Biological Responses

The pivalamide moiety, characterized by a bulky tert-butyl group attached to the amide carbonyl, plays a significant role in the biological profile of N-(1,3,4-Thiadiazol-2-yl)pivalamide analogues. This group can influence the compound's lipophilicity, steric hindrance, and metabolic stability, all of which are critical for its pharmacokinetic and pharmacodynamic properties.

While specific SAR studies on the pivalamide group in this exact context are limited, research on related N-acyl-2-amino-1,3,4-thiadiazole derivatives provides valuable insights. The nature of the acyl group can dramatically alter the biological activity. For instance, replacing the pivaloyl group with other acyl moieties can lead to a range of biological effects.

In a study of 1,3,4-thiadiazol-2-amide derivatives as antitubulin agents, various substituted benzoyl amides were synthesized. nih.gov The results demonstrated that the nature of the substituent on the benzoyl ring significantly impacted the anticancer activity. This suggests that the electronic and steric properties of the group attached to the amide nitrogen are crucial for interaction with the biological target.

Another study on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, where the pivaloyl group is replaced by a cyclopropanecarbonyl group, showed moderate herbicidal activity. asianpubs.org This indicates that even small changes in the acyl moiety can shift the biological activity profile of the molecule.

The following table illustrates the effect of modifying the acyl moiety on the biological response of 2-amino-1,3,4-thiadiazole (B1665364) derivatives.

| Compound Series | Acyl Moiety | Biological Activity | Key Findings |

| 1,3,4-Thiadiazol-2-amide derivatives | Substituted Benzoyl | Anticancer (Antitubulin) | The electronic and steric features of the acyl group are critical for potency. nih.gov |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Cyclopropanecarbonyl | Herbicidal | Modification of the acyl group can alter the type of biological activity. asianpubs.org |

| N-Acyl-2-amino-1,3,4-thiadiazoles | Various Acyl Chlorides | General Synthesis | The amino group of 2-amino-1,3,4-thiadiazoles is readily acylated to produce a diverse range of derivatives. researchgate.net |

Identification of Pharmacophoric Requirements for Optimized Molecular Interactions and Biological Targets

The identification of key pharmacophoric features is essential for designing this compound analogues with optimized interactions with their biological targets. A pharmacophore is the three-dimensional arrangement of functional groups necessary for biological activity.

For 1,3,4-thiadiazole-based compounds, several key pharmacophoric elements have been identified. The 1,3,4-thiadiazole ring itself is a crucial component, often acting as a bioisostere for other heterocyclic rings and participating in hydrogen bonding and other non-covalent interactions. nih.gov The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the sulfur atom can be involved in van der Waals interactions.

Molecular docking studies on 1,3,4-thiadiazole derivatives have provided valuable insights into their binding modes. For example, in a study of Abl tyrosine kinase inhibitors, molecular docking simulations helped to rationalize the SAR of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles. nih.gov These studies revealed the importance of specific hydrogen bonds and hydrophobic interactions between the ligand and the active site of the enzyme.

In the context of antitubulin agents, 3D-QSAR and molecular docking studies of 1,3,4-thiadiazol-2-amide derivatives have highlighted the key structural features required for potent activity. nih.gov These studies can guide the rational design of new analogues with improved binding affinity and efficacy.

For N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, which are structurally related to the pivalamide analogues, vascular endothelial growth factor receptor-2 (VEGFR-2) was identified as a potential molecular target through molecular docking. mdpi.com The docking studies showed that the most active compounds had a favorable orientation in the VEGFR-2 active site, forming key interactions with the receptor. mdpi.com

The following table summarizes the key pharmacophoric requirements for the biological activity of this compound analogues and related compounds.

| Biological Target | Key Pharmacophoric Features | Methods of Identification |

| Abl Tyrosine Kinase | Substituted benzoylamino group, 2-thio-1,3,4-thiadiazole core | Molecular Docking, SAR analysis nih.gov |

| Tubulin | 1,3,4-Thiadiazol-2-amide core, specific substituents on the amide moiety | 3D-QSAR, Molecular Docking nih.gov |

| VEGFR-2 | N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide scaffold | Molecular Docking, Biological Evaluation mdpi.com |

Future Perspectives in N 1,3,4 Thiadiazol 2 Yl Pivalamide Research

Development of Advanced Synthetic Strategies for Novel Analogues

The future of N-(1,3,4-Thiadiazol-2-yl)pivalamide research is fundamentally linked to the innovation in synthetic chemistry to create novel analogues. The primary route to this compound involves the acylation of 2-amino-1,3,4-thiadiazole (B1665364). Therefore, advancements in the synthesis of this precursor and the subsequent acylation step are critical for generating molecular diversity.

Furthermore, the development of regioselective synthetic methods will be paramount. Studies have shown that different reagents can selectively yield either 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) from the same thiosemicarbazide (B42300) intermediate, highlighting the need for precise reaction control to ensure the desired thiadiazole core is formed.

The exploration of diverse acylating agents beyond pivaloyl chloride will enable the creation of a library of N-acyl derivatives. This variation is key to establishing robust Structure-Activity Relationships (SAR). By systematically altering the acyl group, researchers can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The table below outlines potential future synthetic approaches.

| Synthetic Approach | Rationale for Future Development | Potential Advantages |

| One-Pot Synthesis | To streamline the production of 2-amino-1,3,4-thiadiazole precursors. | Increased efficiency, reduced waste, avoidance of toxic reagents. |

| Microwave-Assisted Synthesis | To accelerate reaction times and improve yields for acylation. | Speed, higher yields, better reaction control. |

| Flow Chemistry | For scalable and safe production of analogues with precise control over reaction parameters. | Scalability, safety, reproducibility, ease of optimization. |

| Combinatorial Chemistry | To rapidly generate large libraries of analogues with diverse substitutions on the thiadiazole ring and acyl chain. | High-throughput screening, efficient SAR exploration. |

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational modeling and experimental validation is poised to revolutionize the discovery and optimization of this compound-based drug candidates. Rational drug design significantly shortens the discovery timeline by predicting the biological activity of virtual compounds, thereby prioritizing synthetic efforts.

Molecular docking studies are a cornerstone of this integrated approach. For example, in studies of related 1,3,4-thiadiazole-benzimidazole amides, docking has been used to predict binding affinities and interactions with target proteins, such as H-bonding and π-stacking, which correlate with anticancer activity. researchgate.net Future research on this compound will undoubtedly employ similar in silico techniques to identify its most promising biological targets. By modeling the interaction between the compound and various enzymes or receptors, researchers can hypothesize its mechanism of action and design analogues with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling will also be instrumental. By correlating the physicochemical properties of a series of analogues with their biological activities, QSAR models can predict the potency of novel, unsynthesized derivatives. This allows for the virtual screening of large compound libraries to identify the most promising candidates for synthesis and testing.

The table below illustrates how computational tools can guide the development of novel analogues.

| Computational Tool | Application in Drug Design | Predicted Outcome |

| Molecular Docking | Predicts binding mode and affinity to biological targets. | Identification of key interactions, guiding modifications for enhanced potency. |

| QSAR | Correlates chemical structure with biological activity. | Prediction of activity for virtual analogues, prioritizing synthesis. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-target complex. | Assessment of binding stability and conformational changes. |

| ADME Prediction | In silico assessment of Absorption, Distribution, Metabolism, and Excretion. | Early identification of compounds with favorable pharmacokinetic profiles. |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While the broader class of 2-acylamino-1,3,4-thiadiazoles has been investigated for various biological activities, the specific therapeutic potential of this compound remains a fertile area for future research. The established anticancer and antimicrobial properties of its analogues suggest several promising avenues of exploration. nih.govnih.gov

A structurally similar compound, N-(5-methyl- researchgate.netdmed.org.uabiopolymers.org.uathiadiazol-2-yl)-propionamide, has demonstrated significant anticancer activity against various human tumor cell lines. dmed.org.uabiopolymers.org.ua This provides a strong rationale for investigating this compound and its derivatives as potential anticancer agents. Future studies should involve screening against a wide panel of cancer cell lines to identify specific cancer types that are particularly sensitive to this compound.

The data from the propionamide (B166681) analogue suggests a promising starting point for such investigations.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) of Propionamide Analogue dmed.org.ua |

| HepG2 | Liver Carcinoma | 9.4 |

| HL60 | Leukemia | 40.5 |

| MCF7 | Breast Carcinoma | 97.6 |

| A549 | Lung Carcinoma | >100 |

| KB31 | Cervical Carcinoma | >100 |

Beyond cancer, the 2-amino-1,3,4-thiadiazole scaffold is a well-known platform for developing antimicrobial agents. nih.gov Therefore, a critical future direction is the systematic evaluation of this compound and its novel analogues against a broad spectrum of pathogenic bacteria and fungi, particularly drug-resistant strains.

Future research should also aim to identify the specific molecular targets responsible for its biological effects. Potential targets, based on studies of related compounds, could include kinases, carbonic anhydrase, or enzymes involved in microbial metabolism. nih.gov Techniques such as thermal shift assays, chemical proteomics, and enzymatic assays will be crucial in elucidating the mechanism of action and discovering novel therapeutic applications for this promising chemical scaffold.

Q & A

Q. What are the common synthetic routes for preparing N-(1,3,4-thiadiazol-2-yl)pivalamide and related derivatives?

The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization reactions of thioamides or hydrazine-carboxamide precursors. For example:

- Cyclization with iodine and triethylamine : N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides react with N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core .

- Thioamide-based synthesis : Thioamides can be converted to 1,3,4-thiadiazoles via oxidative cyclization, as demonstrated in the synthesis of N-(5-acetyl-4-methylthiazol-2-yl)pivalamide .

Key methodological tip : Optimize reaction time (1–3 minutes for cyclization) and solvent polarity (DMF for efficient ring closure) to improve yields .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent positions. For example, ¹H NMR peaks between δ 1.0–2.5 ppm typically indicate pivalamide methyl groups .

- HPLC : Used to assess purity (>98% for pharmaceutical-grade compounds) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, critical for structural elucidation .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT studies using hybrid functionals (e.g., B3LYP) provide insights into:

- Electron density distribution : Identify nucleophilic/electrophilic sites on the thiadiazole ring for reactivity predictions .

- Thermochemical accuracy : Becke’s exchange-correlation functional achieves <2.4 kcal/mol deviation in atomization energies, enabling precise thermodynamic profiling .

Methodological recommendation : Combine gradient-corrected functionals (e.g., Lee-Yang-Parr) with exact-exchange terms to balance computational cost and accuracy .

Q. How is single-crystal X-ray diffraction (SC-XRD) used to resolve structural ambiguities in thiadiazole derivatives?

Q. How can researchers resolve contradictions between computational predictions and experimental data?

Q. What safety protocols are critical for handling hazardous intermediates in thiadiazole synthesis?

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of thiadiazole derivatives?

Q. What mechanistic insights guide the design of novel thiadiazole-based reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.